
2,4'-Dinitropropionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’-Dinitropropionanilide is an organic compound that belongs to the class of dinitroanilides It is characterized by the presence of two nitro groups attached to the aromatic ring and a propionanilide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dinitropropionanilide typically involves the nitration of propionanilide. The reaction is carried out by treating propionanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of 2,4’-Dinitropropionanilide follows similar principles but is optimized for large-scale synthesis. The process involves continuous flow reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced separation techniques, such as crystallization and distillation, ensures the isolation of the desired product.
化学反応の分析
Types of Reactions
2,4’-Dinitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium hydroxide are used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Reduction: The major products are 2,4’-diamino derivatives.
Substitution: The products depend on the substituent introduced, such as alkoxy or halogenated derivatives.
Oxidation: The major products include quinones and other oxidized aromatic compounds.
科学的研究の応用
2,4’-Dinitropropionanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4’-Dinitropropionanilide involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including DNA, proteins, and lipids. The compound may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the propionanilide moiety.
2,4-Dinitroaniline: Similar but with an aniline group instead of propionanilide.
2,4-Dinitrobenzoic acid: Contains a carboxylic acid group instead of propionanilide.
Uniqueness
2,4’-Dinitropropionanilide is unique due to the presence of both nitro groups and the propionanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63916-00-7 |
|---|---|
分子式 |
C9H9N3O5 |
分子量 |
239.18 g/mol |
IUPAC名 |
2-nitro-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9N3O5/c1-6(11(14)15)9(13)10-7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,10,13) |
InChIキー |
HERFFELNNVYWQO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


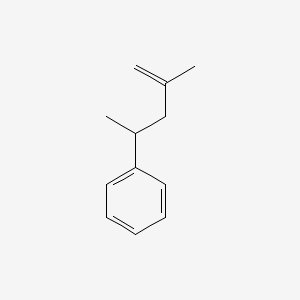
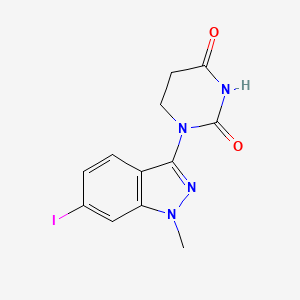


![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
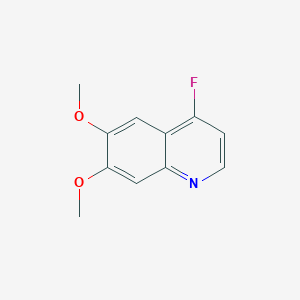
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
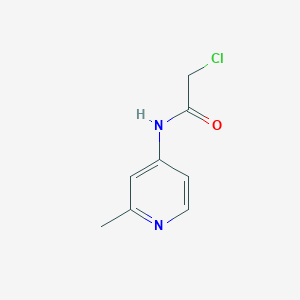
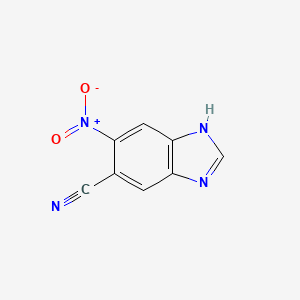
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
